molecular formula C16H14N2O3 B5820195 N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Katalognummer B5820195
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: DBOUUDJQSHPLQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a member of the isoxazolecarboxamide family, which is known for its potential as a diagnostic tool in medical imaging. FMISO has been studied extensively for its ability to detect hypoxia, or low oxygen levels, in various tissues and organs. In

Wirkmechanismus

FMISO is a radiopharmaceutical compound that is taken up by cells in proportion to their oxygen levels. In hypoxic cells, FMISO is reduced and trapped, leading to a build-up of radioactivity in these cells. This build-up of radioactivity can be detected using N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging, allowing for the visualization of hypoxic tissues and organs.
Biochemical and Physiological Effects:
FMISO is a relatively safe compound that has been extensively studied for its potential use in medical imaging. It has a short half-life and is rapidly eliminated from the body, minimizing the risk of radiation exposure. However, like all radiopharmaceuticals, FMISO can cause adverse effects in rare cases, such as allergic reactions or injection site reactions.

Vorteile Und Einschränkungen Für Laborexperimente

FMISO is a highly sensitive and specific radiopharmaceutical compound that can detect hypoxia in various tissues and organs. However, it is important to note that FMISO is not specific to tumors and can accumulate in other hypoxic tissues, such as the heart or liver. Additionally, the interpretation of FMISO N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide images can be complex and requires specialized training and expertise.

Zukünftige Richtungen

There are several potential future directions for the use of FMISO in medical imaging. One area of research is the development of new radiopharmaceutical compounds that are more specific to tumors and have fewer off-target effects. Another area of research is the use of FMISO in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve the accuracy of tumor detection. Additionally, there is ongoing research into the use of FMISO in the monitoring of treatment response in cancer patients, which could help clinicians tailor treatment plans to individual patients.
In conclusion, FMISO is a radiopharmaceutical compound that has shown great potential as a diagnostic tool in medical imaging. Its ability to detect hypoxia in various tissues and organs, including tumors, has important implications for the diagnosis and treatment of cancer. While there are limitations to its use, ongoing research into the development of new radiopharmaceutical compounds and the use of FMISO in combination with other imaging techniques could help to overcome these limitations and improve the accuracy and specificity of tumor detection.

Synthesemethoden

The synthesis of FMISO involves the reaction of 2-nitro-1,4-dichlorobenzene with furfuryl alcohol, followed by the addition of an isoxazolecarboxylic acid derivative. This reaction produces FMISO in high yield and purity. The synthesis of FMISO is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

FMISO has been extensively studied for its potential as a diagnostic tool in medical imaging. N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging using FMISO can detect hypoxia in various tissues and organs, including tumors. Hypoxic tumors are known to be more resistant to radiation therapy and chemotherapy, making them more difficult to treat. The ability to detect hypoxia in tumors using FMISO can help clinicians tailor treatment plans to individual patients, improving outcomes and reducing side effects.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUUDJQSHPLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.